molecular formula C13H24O2S B8465583 3-[(2,2-Diethoxyethyl)sulfanyl]cyclohept-1-ene CAS No. 66202-10-6

3-[(2,2-Diethoxyethyl)sulfanyl]cyclohept-1-ene

Cat. No.: B8465583
CAS No.: 66202-10-6
M. Wt: 244.40 g/mol
InChI Key: DOKWJAOCCSJOET-UHFFFAOYSA-N
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Description

3-[(2,2-Diethoxyethyl)sulfanyl]cyclohept-1-ene is a useful research compound. Its molecular formula is C13H24O2S and its molecular weight is 244.40 g/mol. The purity is usually 95%.
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Properties

CAS No.

66202-10-6

Molecular Formula

C13H24O2S

Molecular Weight

244.40 g/mol

IUPAC Name

3-(2,2-diethoxyethylsulfanyl)cycloheptene

InChI

InChI=1S/C13H24O2S/c1-3-14-13(15-4-2)11-16-12-9-7-5-6-8-10-12/h7,9,12-13H,3-6,8,10-11H2,1-2H3

InChI Key

DOKWJAOCCSJOET-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1CCCCC=C1)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of fresh sodium ethoxide prepared from 7.6 g (0.330 gram-atom metallic sodium) in 200 ml of absolute ethanol was treated dropwise with 56.18 g (0.330 mole) of 3-acetylmercaptocycloheptene in 10 ml of absolute ethanol. The reaction was heated under reflux for 15 minutes and then cooled to room temperature. A solution of 49.69 ml (0.330 mole) of bromoacetaldehyde diethylacetal in 30 ml of absolute ethanol was added dropwise. The reaction mixture was heated under reflux for 2.0 hours and cooled. The precipitated sodium bromide was filtered and washed well with absolute ethanol. The filtrate was concentrated and the residue partitioned between ether/brine. The aqueous phase was further extracted with ether. The organic extracts were pooled, dried over magnesium sulfate, and evaporated to afford 80.1 g (0.328 mole, 99%) of pure 3-[(2,2-diethoxyethyl)thio]-1-cycloheptene, as a colorless oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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200 mL
Type
solvent
Reaction Step One
Name
3-acetylmercaptocycloheptene
Quantity
56.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
49.69 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of fresh sodium ethoxide prepared from 7.6 g (washed well gram-atom metallic sodium) in 200 ml of absolute ethanol was treated dropwise with 56.18 g (0.330 mole) of 3-acetylmercaptocycloheptene in 10 ml of absolute ethanol. The reaction was heated under reflux for 15 minutes and then cooled to room temperature. A solution of 49.69 ml (0.330 mole) of bromoacetaldehyde diethylacetal in 30 ml of absolute ethanol was added dropwise. The reaction mixture was heated under reflux for 2.0 hours and cooled. The precipitated sodium bromide was filtered and washed with absolute ethanol. The filtrate was concentrated and the residue partitioned between ether/brine. The aqueous phase was further extracted with ether. The organic extracts were pooled, dried over magnesium sulfate, and evaporated to afford 80.1 g (0.328 mole, 99%) of pure 3-[(2,2-diethoxyethyl)thio]-1-cycloheptene, as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-acetylmercaptocycloheptene
Quantity
56.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
49.69 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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